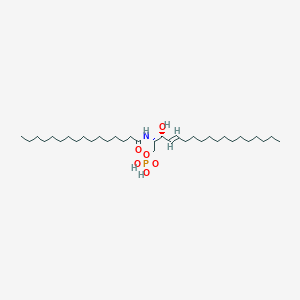
aldehydo-L-iduronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldehydo-L-iduronate is an iduronate that is the conjugate base of aldehydo-L-iduronic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an aldehydo-L-iduronic acid.
Scientific Research Applications
1. Stem Cell Biology in Breast Cancer Research
- Aldehydo-L-iduronate is linked to stem cell biology in breast cancer research. Increased aldehyde dehydrogenase activity in normal and cancer human mammary epithelial cells, which includes aldehydo-L-iduronate, indicates stem/progenitor properties. This discovery aids in identifying tumorigenic cells in breast carcinomas and correlates with poor prognosis in breast cancer cases (Ginestier et al., 2007).
2. Enhancement of Enzyme Activity for Hunter Syndrome Treatment
- Research shows the application of ancestral sequence reconstruction to increase the activity of iduronate-2-sulfatase (IDS), which relates to aldehydo-L-iduronate. This enhancement could improve enzyme replacement therapy for Hunter syndrome, a lysosomal storage disease caused by impaired IDS function (Hendrikse et al., 2021).
3. Role in Heparan Sulphate Polysaccharide
- Aldehydo-L-iduronate, specifically the L-iduronic acid residue, plays a critical role in the structure and function of heparan sulphate polysaccharide. Research demonstrates the correlation between the conformation of L-iduronic acid and sulphations in surrounding saccharide residues, impacting the biological functions of heparan sulphate (Hsieh et al., 2016).
4. Synthesis for Heparin-related Disaccharides
- Aldehydo-L-iduronate derivatives are synthesized for the creation of heparin-related disaccharides. The stereocontrolled cyanohydrin reaction of aldehyde is pivotal in this process, offering potential applications in medical treatments involving heparin (Hansen et al., 2009).
5. Conformational Studies in Short Heparin Fragments
- The study of L-iduronic acid in heparin derivatives offers insights into the polyconformational behavior of this component, with implications for understanding and manipulating the molecular structure for therapeutic applications (Muñoz‐García et al., 2013).
6. Algal Polysaccharide Ulvan Study
- Research on the conformational behavior of ulvan, an algal polysaccharide containing α-L-idopA, a derivative of aldehydo-L-iduronate, highlights the potential of this biopolymer in various industrial applications, including pharmaceuticals (Paradossi et al., 2002).
properties
Molecular Formula |
C6H9O7- |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5+/m0/s1 |
InChI Key |
IAJILQKETJEXLJ-SKNVOMKLSA-M |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



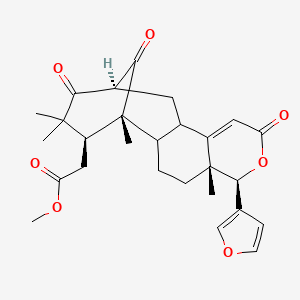
![(3R,3'R,4'S,6'R,8'S,8'aS)-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1239720.png)
![4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1239723.png)
![methyl 2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1239724.png)
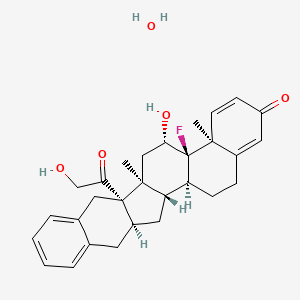
![(1R,3S,7R,8R)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1239730.png)

![6-chloro-2-[(1H-1,2,4-triazol-5-ylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B1239734.png)
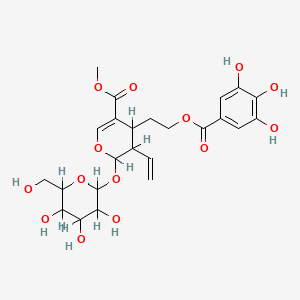

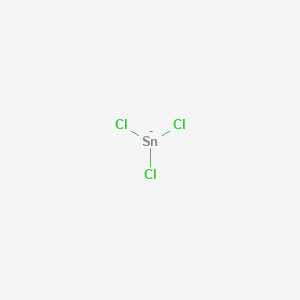

![[(1R,2R,4R,6R,8S,9Z,11R)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate](/img/structure/B1239740.png)
